2-bromo-1-cyclohexylpropan-1-one

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

2-Bromo-1-cyclohexylpropan-1-one (CAS 101714-60-7) is a racemic α-bromo ketone with the molecular formula C₉H₁₅BrO and a molecular weight of 219.12 g/mol. It features a cyclohexyl ring directly bonded to the carbonyl carbon and an α-carbon that bears both a bromine atom and a methyl substituent, creating a chiral center absent in the simpler homolog 2-bromo-1-cyclohexylethanone (CAS 56077-28-2).

Molecular Formula C9H15BrO
Molecular Weight 219.12 g/mol
CAS No. 101714-60-7
Cat. No. B025209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-cyclohexylpropan-1-one
CAS101714-60-7
Synonyms1-Propanone, 2-bromo-1-cyclohexyl- (6CI,9CI)
Molecular FormulaC9H15BrO
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESCC(C(=O)C1CCCCC1)Br
InChIInChI=1S/C9H15BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
InChIKeyBKMKMXLHLLWKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-cyclohexylpropan-1-one (CAS 101714-60-7): Structural and Physicochemical Baseline for Research Procurement


2-Bromo-1-cyclohexylpropan-1-one (CAS 101714-60-7) is a racemic α-bromo ketone with the molecular formula C₉H₁₅BrO and a molecular weight of 219.12 g/mol [1]. It features a cyclohexyl ring directly bonded to the carbonyl carbon and an α-carbon that bears both a bromine atom and a methyl substituent, creating a chiral center absent in the simpler homolog 2-bromo-1-cyclohexylethanone (CAS 56077-28-2). This structural distinction imparts differences in lipophilicity (XLogP3-AA = 3.2 vs. ~2.6 for the ethanone analog), boiling point (calculated 263.3 °C vs. 252.9 °C), and flash point (53.5 °C vs. 68.7 °C), which are critical parameters for synthetic route design, purification strategy, and safety handling [1].

Why 2-Bromo-1-cyclohexylpropan-1-one Cannot Be Replaced by Generic α-Bromo Ketone Analogs in Structure–Activity-Driven Research


Superficially similar α-bromo ketones such as 2-bromo-1-cyclohexylethanone (CAS 56077-28-2) and 2-bromocyclohexanone (CAS 822-85-5) share the α-bromocarbonyl electrophilic warhead but diverge substantially in steric environment, lipophilicity, and synthetic provenance. 2-Bromo-1-cyclohexylpropan-1-one possesses a chiral α-carbon that can serve as a stereochemical probe or be resolved into enantiomers for asymmetric synthesis, a feature entirely absent in non-methylated analogs [1]. Its higher computed XLogP3-AA (3.2 vs. ~2.5–2.6) translates to greater membrane permeability potential, a decisive factor in cell-based screening libraries where logD is a primary sorting parameter [1][2]. Furthermore, the α-methyl group attenuates the reactivity of the adjacent C–Br bond toward nucleophilic substitution and radical generation compared to the unsubstituted analog, affecting reaction kinetics and product distribution in both ground-state and photoredox-mediated transformations [3]. Generic substitution therefore risks altering hit expansion outcomes, synthetic feasibility, and pharmacokinetic profiles in discovery programs.

Quantitative Differentiation Evidence for 2-Bromo-1-cyclohexylpropan-1-one Against Closest Structural Analogs


Chiral α-Carbon Enables Stereochemical Diversification Unavailable in Non-Methylated α-Bromo Ketones

The target compound bears a methyl and a bromine substituent on the α-carbon (SMILES: CC(Br)C(=O)C1CCCCC1), generating a stereogenic center that exists as a racemate but can be resolved or used in asymmetric transformations. In contrast, the closest commercial analog 2-bromo-1-cyclohexylethanone (CAS 56077-28-2) has an unsubstituted α-methylene group (Br–CH₂–C(=O)–Cy) and is achiral [1][2]. No other commercially available monocyclic α-bromo cyclohexyl ketone offers this stereochemical handle at the same molecular weight range.

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

Increased Lipophilicity (XLogP3-AA = 3.2) Relative to 2-Bromo-1-cyclohexylethanone (XLogP3-AA ≈ 2.5–2.6) Expands Applicability in Membrane-Permeable Probe Design

Computed lipophilicity values demonstrate a clear differentiation: the target compound has an XLogP3-AA of 3.2, whereas 2-bromo-1-cyclohexylethanone is reported with XLogP3-AA values between 2.5 and 2.6 [1][2]. This ΔlogP of approximately +0.6 to +0.7 log units corresponds to roughly a four- to five-fold increase in octanol–water partition coefficient, translating to measurably higher predicted membrane permeability (logPe) and CNS penetration potential in drug discovery contexts.

Drug design Lipophilicity ADME prediction

Higher Boiling Point and Lower Flash Point Alter Purification and Handling Profiles vs. 2-Bromo-1-cyclohexylethanone

Calculated physical properties highlight operational differences: the target compound has a boiling point of 263.3 ± 13.0 °C at 760 mmHg compared to 252.9 ± 13.0 °C for 2-bromo-1-cyclohexylethanone, while its flash point is lower (53.5 ± 7.2 °C vs. 68.7 ± 7.2 °C) . The lower flash point requires more stringent storage and handling protocols (e.g., avoidance of open flame, static discharge precautions) but also indicates higher vapor pressure, which can influence rotary evaporation parameters and large-scale distillation feasibility.

Process chemistry Distillation Safety assessment

α-Methyl Substitution Modulates Radical Precursor Reactivity in Photoredox Catalysis Compared to Unsubstituted α-Bromo Ketones

α-Bromocarbonyl compounds are established tertiary alkyl radical precursors in visible-light photoredox catalysis, where the radical stability and coupling efficiency are influenced by α-substitution [1]. The target compound, bearing an α-methyl group, generates a more substituted (tertiary) radical upon single-electron reduction compared to the secondary radical produced from 2-bromo-1-cyclohexylethanone. Tertiary radicals exhibit greater kinetic stability and can favor different coupling pathways (e.g., slower H-atom abstraction, enhanced cross-coupling selectivity) [1]. This difference is mechanistically significant for researchers employing photoredox carbobromination or alkylation methodologies.

Photoredox catalysis Radical chemistry C–C bond formation

Demonstrated Synthetic Accessibility via Silyl Ketone Bromination in Quantitative Yield

The target compound has been synthesized from 1-cyclohexyl-2-(trimethylsilyl)propan-1-one upon treatment with bromine in dichloromethane, reportedly in 100% yield . This route provides a high-yielding, operationally straightforward entry to the α-bromo ketone scaffold with the precise cyclohexyl-propanone connectivity. By comparison, the synthesis of 2-bromo-1-cyclohexylethanone via HBr-mediated bromination of cyclohexyl diazomethyl ketone achieves approximately 78% yield . The quantitative yield of the silyl-bromination route reduces material waste and cost for multi-gram preparation.

Synthetic methodology Process development Building block supply

Distinct Hydrogen-Bond Acceptor Profile vs. 1-Bromo-2-cyclohexylethane for Chromatographic and Solubility Optimization

The target compound contains one hydrogen-bond acceptor (HBA, the carbonyl oxygen) and zero hydrogen-bond donors (HBD), with a topological polar surface area (TPSA) of 17.1 Ų [1]. The non-carbonyl analog 1-bromo-2-cyclohexylethane (CAS 1647-26-3, also C₈H₁₅Br but lacking the carbonyl) has zero HBA/HBD and a TPSA of 0 Ų, leading to fundamentally different chromatographic retention on normal-phase and HILIC columns. This distinction is critical for analytical method development in purity assessment and reaction monitoring.

Analytical chemistry Chromatography Solubility

Highest-Value Application Scenarios for 2-Bromo-1-cyclohexylpropan-1-one Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Cyclohexyl-Containing Bioactive Molecules

The α-chiral center of 2-bromo-1-cyclohexylpropan-1-one enables its use as a racemic substrate for enzymatic kinetic resolution or as a precursor to chiral auxiliaries. Following resolution (e.g., using lipases or chiral HPLC), enantiopure (R)- or (S)-2-bromo-1-cyclohexylpropan-1-one can undergo stereospecific nucleophilic substitution or cross-coupling to install the cyclohexylpropanone pharmacophore into drug candidates with defined absolute configuration—a capability not offered by the achiral analog 2-bromo-1-cyclohexylethanone [REFS-S4-1]. This is particularly relevant for programs targeting stereochemically sensitive receptors such as GPCRs or ion channels.

Lipophilic Fragment for Membrane-Permeable Probe and CNS Drug Discovery Libraries

With an XLogP3-AA of 3.2, the target compound sits in the optimal lipophilicity range (logP 2–4) for CNS drug candidates and membrane-permeable chemical probes. Compared to the less lipophilic 2-bromo-1-cyclohexylethanone (XLogP3-AA ≈ 2.5), the target compound offers nearly five-fold higher predicted membrane partitioning, making it a preferred choice for fragment-based screening libraries aimed at intracellular or blood–brain barrier-penetrant targets [REFS-S4-1][REFS-S4-2]. Medicinal chemistry teams can prioritize this building block when logD-driven cell permeability is a critical project requirement.

Tertiary Radical Precursor for Photoredox-Mediated Library Synthesis and Late-Stage Functionalization

As an α-bromo ketone with an additional α-methyl substituent, this compound functions as a tertiary alkyl radical precursor under visible-light photoredox conditions, generating more stabilized radicals than secondary α-bromo ketone analogs. This property is mechanistically leveraged in carbobromination and C–C bond-forming reactions where radical lifetime and coupling selectivity influence product distribution [REFS-S4-3]. Contract research organizations and pharma process groups evaluating photoredox methodology should select this compound when tertiary radical intermediates are required for diastereoselective transformations.

High-Efficiency Intermediate Supply for Multi-Gram Scale-Up Using Validated Silyl Bromination Route

The documented quantitative-yield synthesis from 1-cyclohexyl-2-(trimethylsilyl)propan-1-one enables procurement teams to source the compound at competitive cost-per-gram, or alternatively, to commission custom synthesis with a validated high-yielding protocol [REFS-S4-4]. This contrasts with the moderate 78% yield reported for the ethanone analog, where additional purification and yield loss drive up effective material cost. For medicinal chemistry projects requiring >10 g quantities, this synthetic efficiency advantage translates directly to budget and timeline savings.

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